3-Amino-5-(propylcarbamoyl)phenylboronic acid
Overview
Description
3-Amino-5-(propylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H15BN2O3. This compound is characterized by the presence of an amino group, a propylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring. Organoboron compounds are widely recognized for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of 3-Amino-5-(propylcarbamoyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s action . Additionally, the stability of the compound can be influenced by air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(propylcarbamoyl)phenylboronic acid typically involves the following steps:
Amination: Introduction of the amino group onto the phenyl ring.
Carbamoylation: Addition of the propylcarbamoyl group.
Borylation: Introduction of the boronic acid moiety.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. For instance, the borylation step often employs palladium-catalyzed cross-coupling reactions under mild conditions to ensure high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(propylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid moiety to boronic esters or borates.
Reduction: Reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions at the amino or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid moiety can yield boronic esters, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
3-Amino-5-(propylcarbamoyl)phenylboronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Lacks the propylcarbamoyl group, making it less versatile in certain applications.
5-Carbamoylphenylboronic acid: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness
3-Amino-5-(propylcarbamoyl)phenylboronic acid is unique due to the presence of both the amino and propylcarbamoyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. This combination of functional groups makes it a valuable compound in synthetic chemistry, biology, and industrial processes.
Properties
IUPAC Name |
[3-amino-5-(propylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLANAAXKMEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)NCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193927 | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-08-8 | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-amino-5-[(propylamino)carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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